molecular formula C17H15NO B187518 N-(9H-fluoren-2-yl)cyclopropanecarboxamide CAS No. 60550-88-1

N-(9H-fluoren-2-yl)cyclopropanecarboxamide

Cat. No. B187518
CAS RN: 60550-88-1
M. Wt: 249.31 g/mol
InChI Key: YBEXQLBHSRWYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)cyclopropanecarboxamide, also known as FCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FCPA is a cyclopropane derivative that has been synthesized and studied for its potential as a pharmacological tool to regulate the activity of certain receptors in the brain.

Scientific Research Applications

N-(9H-fluoren-2-yl)cyclopropanecarboxamide has been studied extensively for its potential as a pharmacological tool to regulate the activity of certain receptors in the brain. Specifically, N-(9H-fluoren-2-yl)cyclopropanecarboxamide has been shown to be a selective antagonist of the GABA (A) receptor, which is a major inhibitory receptor in the brain. This makes N-(9H-fluoren-2-yl)cyclopropanecarboxamide a valuable tool for studying the role of GABA (A) receptors in various physiological processes.

Mechanism Of Action

N-(9H-fluoren-2-yl)cyclopropanecarboxamide acts as a competitive antagonist of the GABA (A) receptor, which means that it binds to the receptor and blocks the binding of the neurotransmitter GABA. This leads to a decrease in the inhibitory activity of the receptor, which can have various effects on neuronal activity and behavior.

Biochemical And Physiological Effects

The effects of N-(9H-fluoren-2-yl)cyclopropanecarboxamide on neuronal activity and behavior have been studied in various animal models. Studies have shown that N-(9H-fluoren-2-yl)cyclopropanecarboxamide can induce seizures in mice, which suggests that it may have pro-convulsant effects. Additionally, N-(9H-fluoren-2-yl)cyclopropanecarboxamide has been shown to affect various physiological processes, including motor coordination and anxiety-like behavior.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-(9H-fluoren-2-yl)cyclopropanecarboxamide in lab experiments is its selectivity for the GABA (A) receptor. This allows researchers to specifically study the role of this receptor in various physiological processes. However, one limitation of using N-(9H-fluoren-2-yl)cyclopropanecarboxamide is its potential pro-convulsant effects, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(9H-fluoren-2-yl)cyclopropanecarboxamide. One direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, N-(9H-fluoren-2-yl)cyclopropanecarboxamide could be used to study the role of GABA (A) receptors in various disease states, such as epilepsy and anxiety disorders. Finally, the development of new analogs of N-(9H-fluoren-2-yl)cyclopropanecarboxamide could lead to the discovery of even more selective and potent antagonists of the GABA (A) receptor.

Synthesis Methods

The synthesis of N-(9H-fluoren-2-yl)cyclopropanecarboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 9H-fluorene with ethyl chloroformate to form ethyl 9H-fluorene-2-carboxylate. This intermediate is then reacted with cyclopropanecarbonyl chloride to form N-(9H-fluoren-2-yl)cyclopropanecarboxamide. The final product is purified using column chromatography to obtain a pure sample of N-(9H-fluoren-2-yl)cyclopropanecarboxamide.

properties

CAS RN

60550-88-1

Product Name

N-(9H-fluoren-2-yl)cyclopropanecarboxamide

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C17H15NO/c19-17(11-5-6-11)18-14-7-8-16-13(10-14)9-12-3-1-2-4-15(12)16/h1-4,7-8,10-11H,5-6,9H2,(H,18,19)

InChI Key

YBEXQLBHSRWYMN-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3

Other CAS RN

60550-88-1

Origin of Product

United States

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